Viscotoxin 1-PS
Description
Properties
bioactivity |
Cancer cells |
|---|---|
sequence |
KSCCPNTTGRNIYNTCRFGGGSREVCARISGCKIISASTCPSDYPK |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Dynamics of Viscotoxin 1 Ps
Primary Amino Acid Sequence and Isoform Specificity of Viscotoxin 1-PS
This compound is a polypeptide composed of 46 amino acids. karger.comuniprot.org It is one of several viscotoxin isoforms, which also include A1, A2, A3, B, B2, and C1. karger.comresearchgate.net While these isoforms exhibit a high degree of sequence homology, with 32 of the 46 positions having identical amino acids, variations in the amino acid sequence at specific positions distinguish this compound from other isoforms. karger.com
The amino acid sequence for this compound is:
KSCCP
Disulfide Bridge Architecture and its Contribution to Tertiary Structure Stability
A defining feature of this compound and other viscotoxins is the presence of three disulfide bridges. tandfonline.comcapes.gov.br These covalent linkages between cysteine residues are crucial for stabilizing the tertiary structure of the molecule. tandfonline.com The conserved disulfide bridge pattern in this compound connects the following cysteine residues:
Cys3 and Cys40 karger.comuniprot.orgcpu-bioinfor.org
Cys4 and Cys32 karger.comuniprot.orgcpu-bioinfor.org
Cys16 and Cys26 karger.comuniprot.orgcpu-bioinfor.org
This arrangement of disulfide bonds creates a compact and rigid three-dimensional structure. karger.comnih.gov The cleavage of these disulfide bridges leads to a loss of the native conformation and a significant reduction or complete elimination of the molecule's biological activity, highlighting the critical role of this architecture in maintaining its functional form. tandfonline.com
Solution and Solid-State Structural Characterization Methodologies
The three-dimensional structure of viscotoxins, including homologs of 1-PS, has been elucidated using a combination of high-resolution techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis
Computational Modeling and Molecular Dynamics Simulations of this compound Conformation
Computational methods, including molecular modeling and molecular dynamics (MD) simulations, have been employed to further investigate the conformational dynamics of viscotoxins. univr.itchalcogen.ro For viscotoxin C1, a 3D structure was determined using restrained molecular dynamics based on NMR-derived constraints. gidrm.org MD simulations on various viscotoxin structures have been used to analyze their dynamic stability and identify flexible regions within the peptide sequence, which is linked to their biological activity. chalcogen.ro While specific MD simulation studies on this compound were not found, modeled structures of this compound have been used in comparative structural analyses with other isoforms to identify key structural features. univr.it These computational approaches complement experimental data by providing insights into the dynamic behavior of these toxins in a simulated physiological environment.
Comparative Structural Analysis of this compound with Other Viscotoxin Isoforms and Thionins
This compound belongs to the viscotoxin family, a specific subgroup of type III plant thionins. scispace.comumh.es These small, cysteine-rich proteins share a highly conserved three-dimensional structure, which is fundamental to their biological roles. karger.comresearchgate.net The structural architecture of these peptides is defined by a compact fold stabilized by a precise network of disulfide bridges. karger.comresearchgate.net
A defining characteristic of viscotoxins and related thionins is their polypeptide chain of 45-50 amino acids and a conserved disulfide bond pattern that creates a distinctive "gamma" (Γ) shape. umh.esnih.gov This structure typically consists of two alpha-helices arranged in an antiparallel fashion, connected by a turn, and a short antiparallel beta-sheet. umh.esresearchgate.net For viscotoxins, which are composed of 46 amino acids, the three disulfide bridges are a highly conserved feature, linking cysteine residues at specific positions (Cys3-Cys40, Cys4-Cys32, and Cys16-Cys26). karger.comresearchgate.netkarger.com This disulfide arrangement, sometimes referred to as a 'concentric motif', is crucial for stabilizing the molecule's tertiary structure. researchgate.netresearchgate.net
While this compound shares this fundamental scaffold with other isoforms like Viscotoxin A3 and Viscotoxin B, variations in their primary amino acid sequences lead to significant differences in their surface properties and, consequently, their biological activities. researchgate.nettandfonline.com There are seven identified viscotoxin isoforms (A1, A2, A3, B, B2, C1, and 1-PS), and across these, 32 of the 46 amino acid positions are identical. karger.comkarger.com The variations are concentrated in specific regions, particularly on the solvent-exposed faces of the alpha-helices. researchgate.netmdpi.com For example, differences in charged and hydrophobic residues at positions such as 24, 25, and 28 are thought to modulate the interaction of the viscotoxin with cell membranes. mdpi.com
Thionins represent a broader family of plant defense peptides to which viscotoxins belong. umh.es They are classified into different types based on sequence homology and the number of disulfide bridges. scispace.comumh.es Viscotoxins are classified as type III thionins, characterized by three disulfide bonds. scispace.comumh.es Other thionins, such as α-purothionin (a type I thionin), may contain four disulfide bridges, leading to slight variations in their structural stability and fold, although the core Γ-shaped motif is largely preserved. scispace.com Crambin, another related peptide, also shares the three-disulfide bridge arrangement and a similar fold but is neutral and non-toxic, highlighting how subtle changes in amino acid composition and surface charge distribution can dramatically alter function while maintaining the same structural framework. mdpi.comresearchgate.net The structural homology across the entire thionin family, including the conserved cysteine pattern, points to a common evolutionary origin focused on membrane interaction. researchgate.net
The following data tables provide a comparative look at the structural features and amino acid variations between this compound and other representative viscotoxin isoforms and thionins.
Table 1: Comparative Structural Features
| Feature | This compound | Viscotoxin A3 | α-Purothionin |
| Protein Family | Thionin, Type III | Thionin, Type III | Thionin, Type I |
| Amino Acid Residues | 46 | 46 | 45 |
| Disulfide Bridges | 3 (Cys3-Cys40, Cys4-Cys32, Cys16-Cys26) | 3 (Cys3-Cys40, Cys4-Cys32, Cys16-Cys26) | 4 |
| Secondary Structure | 2 α-helices, 1 β-sheet | 2 α-helices, 1 β-sheet | 2 α-helices, 1 β-sheet |
| Overall Fold | Γ-shape | Γ-shape | Γ-shape |
| UniProt ID | P01537 | P01538 | P01539 |
Table 2: Amino Acid Sequence Variations at Key Positions
| Position | This compound | Viscotoxin A2 | Viscotoxin A3 | Viscotoxin B |
| 15 | Thr | Thr | Ala | Thr |
| 18 | Phe | Phe | Leu | Leu |
| 19 | Gly | Gly | Thr | Gly |
| 21 | Gly | Gly | Ala | Gly |
| 22 | Ser | Ser | Pro | Ser |
| 24 | Glu | Glu | Pro | Glu |
| 25 | Val | Arg | Thr | Arg |
| 28 | Arg | Ser | Lys | Ser |
| 29 | Ile | Leu | Leu | Leu |
| Data sourced from research findings. tandfonline.com |
Biosynthesis, Genetic Regulation, and Ecophysiology of Viscotoxin 1 Ps
Gene Expression and Transcriptional Control of Viscotoxin 1-PS Precursors
The synthesis of this compound begins with the transcription of its corresponding gene. Like other thionins, viscotoxins are not synthesized directly as mature peptides but as larger preproproteins. nih.govcore.ac.uk The expression of the genes encoding these precursors is tightly regulated. Studies involving the creation of cDNA libraries from Viscum album have led to the isolation and characterization of clones that encode the full-length preproteins for various viscotoxin isoforms. nih.gov
The genetic blueprint for the viscotoxin precursor includes a signal sequence, the viscotoxin domain itself, and an acidic polypeptide domain. nih.gov The level of viscotoxin within the plant is directly correlated with the concentration of its corresponding mRNA. nih.gov For instance, as mistletoe leaves approach senescence, the mRNA for viscotoxin disappears, leading to a halt in its production. nih.gov This indicates a strong transcriptional control over viscotoxin accumulation.
Furthermore, research into the transcriptome of Viscum album has identified potential regulatory mechanisms, such as the involvement of microRNAs (miRNAs). plos.org For example, the transcript for Viscotoxin-A3 has been predicted as a target for a specific miRNA (val-miR152), suggesting that post-transcriptional gene silencing may play a role in modulating viscotoxin levels. plos.org While this compound was not specifically mentioned in this context, the mechanism is likely conserved across the different isoforms.
Post-Translational Processing and Maturation Pathways of this compound
Following translation of the mRNA, the resulting preproprotein undergoes significant modification to become the mature, active this compound. This process occurs in several steps. The initial polypeptide is synthesized as a preproprotein of about 15 kDa. core.ac.uk
The first step is the co-translational cleavage of an N-terminal signal peptide, which directs the proprotein into the endoplasmic reticulum. nih.govresearchgate.net This is followed by the post-translational cleavage of a C-terminal acidic domain. nih.govresearchgate.net This acidic tail is a common feature of thionin precursors and is thought to play a crucial role in preventing the toxic effects of the viscotoxin within the plant's own cells during transport and storage. nih.gov The acidic domain may neutralize the highly basic viscotoxin domain through charge repulsion or by forming temporary intramolecular disulfide bonds, keeping it in an inactive state until it is secreted. nih.govunivr.it The final mature viscotoxin is a small polypeptide of about 5 kDa, containing 46 amino acids. karger.commistel-therapie.de
Enzymatic Machinery Involved in this compound Biogenesis
The precise enzymatic machinery responsible for the post-translational processing of viscotoxin precursors is not yet fully elucidated. The cleavage of the signal peptide is a standard process in the secretory pathway, but the specific proteases that excise the C-terminal acidic domain to release the mature viscotoxin have not been definitively identified in Viscum album. It is known that cellular proteases are responsible for this maturation step, which makes it difficult to isolate the intact precursor from plant extracts. univr.it Research on other plant peptides suggests the involvement of specific endopeptidases, but the enzymes for viscotoxin maturation remain an area for further investigation.
Host Plant Specificity and its Influence on this compound Production
The production and composition of viscotoxins, including the 1-PS isoform, are significantly influenced by the host tree on which the mistletoe grows. mistel-therapie.de Viscum album is divided into several subspecies, each adapted to a specific group of host trees, and they exhibit distinct viscotoxin profiles. karger.comnih.gov
Viscum album ssp. austriacum , which primarily grows on pine species (Pinus sp.), is the subspecies where this compound is a characteristic component. karger.comtandfonline.comresearchgate.net
Viscum album ssp. album , found on deciduous trees like apple (Malus), oak (Quercus), and poplar (Populus), has a different viscotoxin pattern. karger.commdpi.com
Viscum album ssp. abietis , which parasitizes fir trees (Abies), also displays a unique viscotoxin composition. karger.comtandfonline.com
This host-driven variation suggests that the host plant's physiology and the specific nutrient composition of its xylem sap influence the mistletoe's secondary metabolism, leading to quantitative and qualitative differences in this compound production. researchgate.netmdpi.com
Table 1: Occurrence of Viscotoxin Isoforms in Viscum album Subspecies
| Viscotoxin Isoform | V. album ssp. abietis | V. album ssp. album | V. album ssp. austriacum |
|---|---|---|---|
| A1 | ✓ | ||
| A2 | ✓ | ||
| A3 | ✓ | ✓ | |
| B | ✓ | ✓ | |
| 1-PS | ✓ | ✓ | |
| U-PS | ✓ |
Data sourced from multiple studies. tandfonline.comnih.gov Note: The presence of an isoform is marked with ✓. The table reflects general findings, and slight variations can occur.
Environmental Stressors and Physiological Modulators of this compound Accumulation
The accumulation of this compound is not static but is dynamically modulated by various environmental and physiological factors. Research specifically on this compound from Scots pine mistletoe has revealed several key correlations. researchgate.net
Environmental stressors such as drought and high irradiance are linked to increased levels of this compound. researchgate.net Its concentration shows a positive correlation with summer aridity and autumn global irradiance ratios. researchgate.netforestscience.atforestscience.at Conversely, the availability of certain nutrients in the host plant negatively impacts its production; this compound levels are negatively correlated with the nitrogen and sulfur content in the host tree's needles. researchgate.netforestscience.at These findings suggest that this compound may be part of the mistletoe's antioxidative defense system, with its production being upregulated under conditions of environmental stress. researchgate.net
Furthermore, viscotoxin content exhibits pronounced seasonal fluctuations. The total viscotoxin concentration in mistletoe leaves typically peaks in the early summer (around June) and decreases thereafter, which is opposite to the accumulation pattern of mistletoe lectins. mistel-therapie.denih.govthieme-connect.com The level of viscotoxins also changes with the age of the tissue, with higher concentrations found in younger leaves and stems. mistel-therapie.decore.ac.uk
Table 2: Factors Influencing this compound Accumulation
| Factor | Effect on 1-PS Level | Source |
|---|---|---|
| Summer Aridity | Positive Correlation (Increase) | researchgate.net |
| Autumn Irradiance | Positive Correlation (Increase) | researchgate.net |
| Host Nitrogen Status | Negative Correlation (Decrease) | researchgate.netforestscience.at |
| Host Sulfur Status | Negative Correlation (Decrease) | researchgate.netforestscience.at |
| Season (Peak) | Highest in early summer (June) | mistel-therapie.denih.gov |
| Leaf Age | Decreases with senescence | core.ac.uknih.gov |
Genetic and Molecular Approaches for Studying this compound Biosynthesis
A range of modern molecular techniques has been employed to investigate the biosynthesis of viscotoxins. The development of the Viscum album Gene Space database (VaGs II), utilizing both PacBio and Illumina sequencing technologies, provides a comprehensive transcriptomic resource for identifying genes involved in the viscotoxin biosynthetic pathway. frontiersin.orgnih.gov
Key molecular approaches include:
cDNA Library Screening: This technique was fundamental in isolating the first gene sequences for viscotoxin precursors, revealing their structure as preproproteins. nih.gov
Transcriptome Analysis: High-throughput sequencing of expressed sequence tags (ESTs) and RNA-Seq have provided deep insights into the genes expressed in mistletoe, including those for viscotoxins and potential regulatory molecules like miRNAs. plos.orgresearchgate.net
Proteomic Profiling: The analysis of the plant's protein complement helps to confirm the presence and variation of different viscotoxin isoforms and can be used to validate transcriptomic data. nih.gov
Recombinant Protein Expression: Overexpression of viscotoxin genes in heterologous systems, such as Arabidopsis thaliana or E. coli, allows for the study of the protein's function and the structure of its precursor, which is otherwise difficult to isolate from the plant. core.ac.ukunivr.it These genetic and molecular tools are essential for dissecting the complex pathways of this compound synthesis and regulation.
Molecular Mechanisms of Viscotoxin 1 Ps Action at the Cellular and Subcellular Levels
Interaction with Cellular and Model Membrane Systems
The initial and most critical step in the cytotoxic action of Viscotoxin 1-PS is its interaction with the plasma membrane of target cells. This interaction is a complex process involving both electrostatic and hydrophobic forces, leading to a loss of membrane integrity.
The interaction of this compound with cell membranes is initiated by electrostatic attraction. As a basic polypeptide, this compound is positively charged at physiological pH, which facilitates its binding to the negatively charged components of cell membranes, such as phosphatidylserine (B164497) (PS) phospholipids. Studies on various viscotoxin isoforms have shown that this initial electrostatic interaction is a prerequisite for their membrane-disrupting activity. nih.govcore.ac.uk Computational studies involving the calculation of electrostatic potential maps for several viscotoxins, including 1-PS, have identified extended areas of high positive potential on the molecular surface. univr.it These regions are proposed to be the primary interaction sites with the negatively charged head groups of membrane phospholipids. univr.it
Following the initial electrostatic binding, hydrophobic interactions are believed to play a crucial role in the insertion of the toxin into the membrane's lipid bilayer. Analysis of the structure of viscotoxins, including 1-PS, has identified a conserved hydrophobic cluster. univr.it This hydrophobic region, located on the surface of the protein's alpha-helices, likely facilitates the penetration of the toxin into the nonpolar, hydrophobic core of the cell membrane. nih.govresearchgate.net While detailed experimental studies focusing solely on the hydrophobic interactions of this compound are limited, the general mechanism for thionins involves this subsequent hydrophobic insertion following electrostatic attraction. nih.govcore.ac.uk
A key consequence of the interaction of this compound with cellular membranes is the induction of membrane permeabilization. nih.gov This process is believed to be the primary cause of its cytotoxic effects. mistletoe-therapy.org Research indicates that this compound, along with other highly cytotoxic isoforms like A3, causes rapid lysis of the cell membrane. mistletoe-therapy.org The proposed mechanism involves the binding of the toxin to membrane phospholipids, which leads to the formation of pores or channels through the lipid bilayer. mistletoe-therapy.orgnih.gov
The formation of these pores disrupts the selective permeability of the plasma membrane, leading to an uncontrolled flux of ions and small molecules, which ultimately results in cell death. nih.govmistletoe-therapy.org Studies on human lymphocytes have shown that this compound, in conjunction with other viscotoxins, induces cell membrane permeabilization. nih.gov
While specific studies detailing the effect of this compound on lipid organization are not available, research on the highly active Viscotoxin A3 demonstrates that these toxins can cause membrane stiffening and, at high concentrations, complete destabilization and disruption of the bilayer. core.ac.ukresearchgate.netcapes.gov.br This suggests that the interaction is not merely the creation of a simple pore but a more profound alteration of the membrane's physical state.
| Property | Viscotoxin Isoform(s) | Observed Effect | Reference(s) |
| Cytotoxicity | Viscotoxin A3 and 1-PS | Strongest cytotoxic effect among tested viscotoxins. | mistletoe-therapy.org |
| Mechanism | Viscotoxin A1, A2, A3, and 1-PS | Induces cell membrane permeabilization in human lymphocytes. | nih.gov |
| Binding | This compound | Possesses surface areas of high positive potential, suggesting electrostatic interaction with negative phospholipids. | univr.it |
Induction of Membrane Permeabilization and Pore Formation
Modulation of Ion Homeostasis and Transport Systems
The disruption of membrane integrity by this compound has profound effects on the cell's ability to maintain ion homeostasis, a critical factor for cell survival and function.
The permeabilization of the plasma membrane by toxins like this compound can lead to a significant influx of extracellular ions, including calcium (Ca²⁺). While direct experimental evidence specifically measuring this compound-induced changes in intracellular calcium is limited, studies on other membrane-disrupting thionins and viscotoxins provide strong indications of this effect. For instance, the anticancer activity of pyrularia thionin is linked to a stimulation of Ca²⁺ influx. nih.gov Furthermore, studies on Viscotoxin A3 have shown that it induces an increase in cytoplasmic free Ca²⁺. researchgate.netresearchgate.net It is suggested that damage to membrane integrity can lead to an influx of calcium, which can then activate various downstream signaling pathways, potentially leading to apoptosis. semanticscholar.org Given that this compound is a potent membrane-permeabilizing agent, it is highly probable that it also disrupts intracellular calcium dynamics.
Impact on Intracellular Calcium Dynamics
Induction of Programmed Cell Death Pathways in In Vitro Models
This compound is a potent inducer of programmed cell death, utilizing both apoptotic and necrotic pathways to eliminate target cells.
Apoptosis Induction Mechanisms by this compound
This compound, along with other viscotoxin isoforms like A1, A2, and A3, has been shown to induce apoptosis in various cell lines. tandfonline.com The apoptotic process initiated by viscotoxins involves key molecular players characteristic of the intrinsic, or mitochondrial, pathway of apoptosis. medicinabuenosaires.com
A critical event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. medicinabuenosaires.comresearchgate.net This release is a pivotal step, as cytochrome c in the cytoplasm associates with Apoptotic Protease-Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. thermofisher.comresearchgate.net The assembly of this complex subsequently activates initiator caspase-9. thermofisher.comthermofisher.com
Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3 and caspase-7. thermofisher.comresearchgate.netresearchgate.net These executioner caspases are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. thermofisher.comthermofisher.com Studies have demonstrated increased levels of cleaved caspase-3 in cells treated with viscotoxin-containing extracts, confirming the activation of this caspase-dependent apoptotic pathway. researchgate.netresearchgate.net The cleavage of poly (ADP-ribose) polymerase (PARP) is another hallmark of caspase-3 activity and has been observed in response to viscotoxin treatment. researchgate.netresearchgate.net
Table 1: Key Molecular Events in this compound-Induced Apoptosis
| Cellular Event | Key Molecules Involved | Function in Apoptosis |
|---|---|---|
| Mitochondrial Pathway Activation | Cytochrome c, Apaf-1 | Release of cytochrome c from mitochondria initiates the formation of the apoptosome with Apaf-1. medicinabuenosaires.comthermofisher.comresearchgate.net |
| Initiator Caspase Activation | Caspase-9 | Activated by the apoptosome, caspase-9 initiates the caspase cascade. thermofisher.comthermofisher.com |
| Executioner Caspase Activation | Caspase-3, Caspase-7 | Activated by caspase-9, these caspases cleave key cellular substrates. thermofisher.comresearchgate.netresearchgate.net |
| Substrate Cleavage | Poly (ADP-ribose) polymerase (PARP) | Cleavage of PARP by caspase-3 is a classic indicator of apoptosis. researchgate.netresearchgate.net |
Necrotic Cell Death Pathways Facilitated by this compound
In addition to apoptosis, this compound can facilitate necrotic cell death. researchgate.netnih.gov This pathway is often characterized by the loss of plasma membrane integrity, leading to cell swelling and lysis. frontiersin.org
A primary mechanism driving viscotoxin-induced necrosis is the disruption of the cell membrane. tandfonline.comresearchgate.net Viscotoxins, including the 1-PS isoform, are cationic proteins that can interact with and permeabilize cell membranes. nih.govresearchgate.net This interaction can lead to the formation of pores or channels in the membrane, disrupting the ionic balance and leading to an influx of water and subsequent cell lysis. researchgate.netumh.es
The process of necrosis can also involve the active exposure of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. frontiersin.orgnih.gov While also a feature of apoptosis, in necrosis this exposure can occur prior to complete membrane rupture and is often triggered by an increase in intracellular calcium ions. frontiersin.orgnih.govfrontiersin.org This exposed PS can act as a signal for phagocytic cells to clear the dying cell. frontiersin.org Some studies suggest that viscotoxins can induce an increase in cytoplasmic free Ca2+, which could contribute to this process. researchgate.netumh.es
Furthermore, some research indicates that certain viscotoxin-containing preparations, particularly those with higher viscotoxin content, predominantly induce necrosis rather than apoptosis. medicinabuenosaires.com This suggests that the specific cellular context and the concentration of the viscotoxin can influence the dominant cell death pathway.
Table 2: Mechanisms of this compound-Induced Necrosis
| Mechanism | Description |
|---|---|
| Membrane Disruption | Direct interaction of this compound with the cell membrane leads to permeabilization, ion channel formation, and eventual rupture. tandfonline.comresearchgate.netumh.es |
| Phosphatidylserine (PS) Exposure | Active exposure of PS on the cell surface, potentially mediated by increased intracellular Ca2+, signals for phagocytosis. frontiersin.orgresearchgate.netumh.esnih.gov |
| Cellular Swelling and Lysis | Disruption of membrane integrity leads to an influx of water, causing the cell to swell and burst. frontiersin.org |
Interaction with Nucleic Acids (DNA, RNA)
Binding Characteristics and Specificity to DNA
Viscotoxins, as cationic proteins, can form complexes with negatively charged DNA. nih.gov The three-dimensional structure of viscotoxins, which includes a helix-turn-helix motif, has been suggested to represent a potential DNA-binding domain. nih.gov This structural feature, stabilized by disulfide bridges, is considered crucial for its cytotoxic activity. tandfonline.com Analysis of the 3D structure of viscotoxins has also revealed a specific phosphate-binding site, which could facilitate the interaction with the phosphate (B84403) backbone of DNA. karger.com
Influence on DNA Integrity and Transcription
The interaction of this compound with DNA can have significant consequences for DNA integrity and the process of transcription. The binding of viscotoxins to DNA may interfere with the function of enzymes involved in DNA replication and transcription. thieme-connect.comthieme-connect.com This interference can lead to the accumulation of DNA breaks and ultimately trigger cell death pathways. thieme-connect.comthieme-connect.com Furthermore, the inhibition of DNA synthesis has been observed in cells treated with toxins that interact with DNA. nih.gov
Inhibition of Macromolecular Synthesis
A key consequence of the interaction of this compound with nucleic acids is the inhibition of macromolecular synthesis, including DNA, RNA, and protein synthesis. mdpi.commistel-therapie.de By binding to DNA and interfering with transcription, viscotoxins can effectively halt the production of RNA molecules necessary for protein synthesis. mistel-therapie.de The subsequent lack of essential proteins disrupts numerous cellular functions and contributes to cell death. Some studies have shown that viscotoxins are potent inhibitors of both protein and DNA synthesis. nih.govmistel-therapie.de
Table 3: Effects of this compound on Nucleic Acids and Macromolecular Synthesis
| Interaction/Effect | Mechanism | Consequence |
|---|---|---|
| DNA Binding | Electrostatic interactions between the cationic viscotoxin and anionic DNA, potentially via a helix-turn-helix motif and a phosphate-binding site. nih.govkarger.com | Formation of Viscotoxin-DNA complexes. nih.gov |
| Influence on DNA Integrity and Transcription | Interference with enzymes involved in DNA replication and transcription. thieme-connect.comthieme-connect.com | Accumulation of DNA breaks and inhibition of RNA synthesis. thieme-connect.comthieme-connect.commistel-therapie.de |
| Inhibition of Macromolecular Synthesis | Disruption of DNA transcription and subsequent translation. mdpi.commistel-therapie.de | Inhibition of DNA, RNA, and protein synthesis, leading to cellular dysfunction and death. nih.govmistel-therapie.de |
Effects on Intracellular Signaling Cascades and Gene Expression
The direct and specific effects of this compound on intracellular signaling cascades and gene expression are not as extensively detailed in scientific literature as those of other components of Viscum album, such as mistletoe lectins (viscumins). Research into the modulation of gene expression by mistletoe extracts often points to the significant role of lectins.
Studies on mistletoe extracts and purified lectins have demonstrated effects on key signaling pathways involved in cancer progression. For example, treatment of glioma cells with the Viscum album extract Iscador Qu, as well as the purified lectins Aviscumine and ML-1, has been shown to downregulate the expression of multiple genes associated with the transforming growth factor (TGF)-β signaling pathway. spandidos-publications.comspandidos-publications.com This includes the downregulation of TGF-β itself, its receptor TGFBR2, and the intracellular signal transducer protein SMAD2. spandidos-publications.comspandidos-publications.comresearchgate.net The TGF-β pathway is crucial in glioma as it promotes cell invasion and migration. spandidos-publications.com It is important to note that these studies attribute the observed changes in gene expression to the lectin components, not the viscotoxins. spandidos-publications.com
While viscotoxins, including this compound, are recognized for their cytotoxic activity, their primary mechanism is often described as membrane disruption rather than specific modulation of gene expression pathways. mistel-therapie.de Some research on whole Viscum album extracts has noted modulation of apoptosis-related genes in cancer cells. scirp.org However, these extracts contain a complex mixture of bioactive compounds, including both lectins and viscotoxins, making it difficult to attribute these effects solely to this compound. scirp.org
Table 1: Effects of Mistletoe Components on Gene Expression and Signaling Pathways
| Component Studied | Cell Line | Key Signaling Pathway Affected | Specific Genes Modulated | Reference |
|---|---|---|---|---|
| Mistletoe Lectins (ML-1, Aviscumine), Iscador Qu Extract | LNT-229 Glioma Cells | Transforming Growth Factor-β (TGF-β) Pathway | TGF-β1, TGF-β2, TGFBR2, SMAD2, MMP-2, MMP-14 (downregulated) | spandidos-publications.com, spandidos-publications.com |
| Viscum album Extract (VA) | Melanoma Cells | Apoptosis Pathways | Caspase 7, Card10, CAD | scirp.org |
Reactive Oxygen Species Generation and Oxidative Stress Induction by this compound
This compound has been directly implicated in the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent cell death. nih.gov The induction of ROS is a significant aspect of the cytotoxic mechanism of viscotoxins. umh.es
A key study investigating the effects of various thionins from Viscum album on human lymphocytes found that treatment with viscotoxins resulted in the generation of ROS. nih.govresearchgate.net This study specifically identified this compound as a potent inducer of ROS. The research demonstrated that this compound, along with isoforms A1, A2, and A3, exhibited similar potencies in their ability to generate ROS in lymphocytes. nih.govresearchgate.net This ROS generation was associated with the permeabilization of the cell membrane, indicating a rapid, necrotic form of cell death. mistel-therapie.denih.gov The potency of this compound in this regard was notably higher than that of Viscotoxin B and other cationic substances tested. nih.gov
From an ecophysiological perspective, this compound may also play a role in the mistletoe plant's own defense against oxidative stress. researchgate.net The concentration of this compound in Scots pine mistletoe has been observed to be higher when the plant is under environmental stress, such as drought or high irradiance. researchgate.netforestscience.at This suggests that this compound could be part of the plant's endogenous antioxidative system, helping it cope with conditions that would otherwise lead to oxidative damage. researchgate.net
Table 2: Relative Reactive Oxygen Species (ROS) Inducing Potency of Viscotoxin Isoforms in Human Lymphocytes
| Compound | Relative ROS-Inducing Potency | Reference |
|---|---|---|
| This compound | High (Similar to A1, A2, A3) | researchgate.net, nih.gov |
| Viscotoxin A1 | High (Similar to 1-PS, A2, A3) | researchgate.net, nih.gov |
| Viscotoxin A2 | High (Similar to 1-PS, A1, A3) | researchgate.net, nih.gov |
| Viscotoxin A3 | High (Similar to 1-PS, A1, A2) | researchgate.net, nih.gov |
| Viscotoxin B | Less Effective | researchgate.net, nih.gov |
| Purothionin | Less Effective | nih.gov |
| Protamine sulfate | Less Effective | nih.gov |
Immunomodulatory Activities of Viscotoxin 1 Ps in in Vitro Systems
Modulation of Immune Cell Activation and Phenotype
Viscotoxin 1-PS has been shown to directly influence the activation and characteristics of various immune cells. thieme-connect.comnih.gov These effects are crucial for orchestrating an effective immune response.
Effects on Lymphocyte Subsets and Function
While research on this compound's specific effects on lymphocyte subsets is often embedded within studies of broader mistletoe extracts, the evidence suggests a nuanced impact. Some studies indicate that viscotoxin-rich extracts can stimulate the proliferation of certain lymphocyte populations. researchgate.net For instance, viscotoxin-containing preparations have been observed to promote the proliferation of CD4+ T-helper cells, which play a central role in coordinating the adaptive immune response. researchgate.net However, the direct and isolated effects of this compound on CD8+ cytotoxic T-lymphocytes and CD19+ B-lymphocytes require more targeted investigation. It is known that viscotoxins, as a class, can increase the activity of cytotoxic T-cells. mistel-therapie.de
Activation of Granulocytes and Monocytes
This compound demonstrates a significant capacity to activate granulocytes and monocytes, key components of the innate immune system. researchgate.netintegratedmedicine.co In vitro studies have shown that viscotoxins can stimulate the functional activity of granulocytes, including their phagocytic (engulfing) and respiratory burst activities, which are essential for destroying pathogens. mistel-therapie.denih.gov This stimulation has been observed even with viscotoxin-rich extracts, pointing to the contribution of these compounds. researchgate.nettandfonline.com Furthermore, viscotoxins are recognized as potent modulators of monocytes. researchgate.net
Enhancement of Effector Cell Cytotoxicity
A critical aspect of the immune response is the ability of certain cells to directly kill infected or cancerous cells. This compound has been shown to enhance these cytotoxic functions.
Natural Killer (NK) Cell-Mediated Responses
This compound has been identified as a potent enhancer of Natural Killer (NK) cell-mediated cytotoxicity. integratedmedicine.conih.govcapes.gov.br NK cells are a type of cytotoxic lymphocyte that can recognize and kill tumor cells and virus-infected cells without prior sensitization. Studies have demonstrated that non-toxic concentrations of viscotoxins can significantly increase the killing of tumor cells by NK cells. nih.govcapes.gov.br Interestingly, this enhancement does not appear to involve the direct activation of NK cells but rather acts on the interaction between the NK cell and its target, increasing the efficiency of the killing process. nih.govcapes.gov.br The bioactivity in this regard varies among different viscotoxin isoforms. nih.govcapes.gov.br
Macrophage-Mediated Phagocytosis
Macrophages, versatile immune cells, are crucial for phagocytosis—the process of engulfing and digesting cellular debris, pathogens, and cancer cells. This compound has been shown to increase the phagocytic activity of macrophages. integratedmedicine.cotandfonline.com This enhancement of phagocytosis contributes to a more robust immune response by facilitating the clearance of harmful agents and the presentation of antigens to other immune cells. The process of phagocytosis can be complex, involving the recognition of "eat-me" signals on target cells and the overcoming of "don't-eat-me" signals. biorxiv.orgdtu.dk
Molecular Pathways of Immune System Modulation by this compound
The immunomodulatory effects of viscotoxins are a result of their ability to influence intracellular signaling pathways that govern immune cell function, activation, and response. While research often focuses on the broader class of viscotoxins or entire mistletoe extracts, the findings provide critical insight into the molecular mechanisms likely employed by this compound. Key pathways implicated in the action of viscotoxins and related compounds from Viscum album extracts include the NF-κB and MAPK signaling cascades, which are central regulators of inflammatory and immune responses. researchgate.netthieme-connect.comnih.gov
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway
The NF-κB pathway is a cornerstone of the immune system, regulating the expression of genes involved in inflammation, cell survival, and immune responses. Plant-derived secondary metabolites, including components of mistletoe, are known to modulate NF-κB activation. thieme-connect.com In vitro studies on mistletoe extracts have confirmed the activation of the NF-κB pathway, specifically noting the translocation of the NF-κB p65 subunit into the nucleus, a critical step for its function as a transcription factor. researchgate.netnih.gov Activation of this pathway can lead to the production of various pro-inflammatory cytokines that mediate immune activity. thieme-connect.comthieme-connect.com
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling network is another crucial system for transducing extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis. tudublin.ie The network consists of several distinct cascades, most notably the c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK) pathways. nih.govtudublin.ie Research on mistletoe extracts has demonstrated the activation of stress-mediated MAPK signaling, particularly the JNK and p38 pathways. nih.gov Activation of the JNK and p38 pathways is often associated with cellular stress responses and the induction of apoptosis, while the ERK pathway is more commonly linked to cell proliferation. tudublin.ie Some studies indicate that mistletoe components can increase the activation of p38 MAPK and JNK while concurrently decreasing ERK activation, thereby promoting cell death in target cells. tudublin.ie
Modulation of Cytokine Production
A primary outcome of activating the NF-κB and MAPK pathways is the production and secretion of cytokines—small proteins that act as messengers between immune cells. Viscotoxins have been shown to directly induce the release of Interleukin-6 (IL-6), a cytokine with a multifaceted role in inflammation and immune regulation. mistel-therapie.de Broader studies on Viscum album extracts confirm a wide-ranging modulation of cytokine profiles, including an increase in the secretion of TNF-α, IL-1, and various other interleukins, which collectively orchestrate a heightened immune response. mistel-therapie.dethieme-connect.com
The table below summarizes the key molecular pathways and their components that are modulated by viscotoxins and related compounds from Viscum album extracts in in vitro models.
| Pathway | Key Components | Observed Effect | Reference |
| NF-κB Pathway | NF-κB p65 | Activation and nuclear translocation | researchgate.netnih.gov |
| MAPK Pathway | JNK (MAPK8) | Activation / Phosphorylation | nih.gov |
| p38 MAPK (MAPK14) | Activation / Phosphorylation | nih.gov | |
| ERK1/2 | Decreased activation | tudublin.ie | |
| PI3K/Akt Pathway | PI3K, Akt, JNK | Pathway modulation observed | researchgate.netnih.gov |
The following table details the impact of viscotoxins and associated Viscum album components on the production of specific cytokines in vitro.
| Cytokine | Effect | Reference |
| Interleukin-6 (IL-6) | Release / Increased production | mistel-therapie.de |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased production | thieme-connect.com |
| Interleukin-1 (IL-1) | Increased production | thieme-connect.com |
| Interleukin-8 (IL-8) | Increased production | thieme-connect.com |
| Interleukin-1β (IL-1β) | Increased production | thieme-connect.com |
| Interferon-gamma (IFN-γ) | Increased production | mistel-therapie.de |
Advanced Research Methodologies for Studying Viscotoxin 1 Ps
High-Resolution Chromatographic and Mass Spectrometric Techniques for Isolation and Quantification
The isolation and quantification of Viscotoxin 1-PS from the complex mixture of proteins in mistletoe extracts rely heavily on advanced chromatographic and mass spectrometric methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of viscotoxin isoforms. researchgate.netresearchgate.netfrontiersin.org
Researchers utilize reversed-phase HPLC columns, such as Nucleosil C18, to separate different viscotoxin isoforms, including 1-PS. nih.gov The elution is typically performed using a gradient of organic solvents, like acetonitrile, in water with trifluoroacetic acid (TFA) to ensure sharp peaks and good resolution. frontiersin.orgnih.gov Detection is commonly carried out using UV detectors at a wavelength of 210 nm, which is suitable for peptide bond absorption. frontiersin.org
For more detailed characterization and quantification, HPLC is often coupled with mass spectrometry (MS). pharmacophorejournal.com Liquid chromatography-high resolution mass spectrometry (LC-HRMS) and its tandem version (LC-HRMS/MS) provide high sensitivity and specificity, allowing for the precise identification and quantification of this compound even in complex biological matrices. nih.govnih.gov MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry is another powerful tool used to determine the molecular masses of viscotoxin isoforms with high accuracy. researchgate.netmdpi.com These techniques have been instrumental in confirming the presence and quantity of this compound in various mistletoe preparations. researchgate.netnih.govresearchgate.net
Pressurized water extraction has been proposed as an efficient and faster alternative to conventional methods for isolating viscotoxins. thieme-connect.comthieme-connect.com Additionally, solid-phase extraction (SPE) methods have been developed for the selective isolation of thionins, the family to which viscotoxins belong. researchgate.net
Table 1: Chromatographic and Mass Spectrometric Techniques for this compound Analysis
| Technique | Application | Key Findings |
|---|---|---|
| HPLC | Separation and quantification of viscotoxin isoforms. researchgate.netfrontiersin.org | Enables the distinction of this compound from other isoforms like A1, A2, A3, and B. nih.gov |
| LC-HRMS | Comprehensive metabolite profiling and identification. nih.govnih.gov | Allows for the putative annotation of numerous metabolites, including this compound, in mistletoe extracts. nih.gov |
| MALDI-TOF MS | Precise molecular mass determination. researchgate.netmdpi.com | Confirmed the theoretical mass of this compound to be approximately 4904.02 Da. researchgate.net |
Spectroscopic Methods for Investigating Protein-Ligand and Protein-Membrane Interactions
Spectroscopic techniques are pivotal in understanding how this compound interacts with other molecules, particularly with biological membranes, which is believed to be a key aspect of its cytotoxic activity.
Infrared (IR) and fluorescence spectroscopy are employed to study the interactions between viscotoxins and model membrane systems. nih.gov These methods can reveal changes in protein secondary structure and membrane properties upon binding. For instance, studies on other viscotoxin isoforms have shown that they interact with membrane phospholipids, leading to alterations in membrane fluidity and integrity. nih.govcore.ac.uk While direct spectroscopic studies on this compound are less common in the provided literature, the methodologies applied to other viscotoxins like A3 and B provide a clear framework for how such investigations would be conducted. nih.gov
Circular Dichroism (CD) spectroscopy is another valuable tool used to study the secondary structure of viscotoxins and their conformational changes upon interaction with molecules like DNA. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution three-dimensional structures of viscotoxins in solution, offering detailed insights into their folding and the spatial arrangement of amino acid residues. researchgate.netunivr.it These structural details are crucial for understanding how viscotoxins, including 1-PS, interact with their targets.
Molecular Biology and Gene Editing Tools for Functional Characterization
Molecular biology techniques are essential for understanding the functional aspects of this compound. The expression of viscotoxins can be studied at the gene level. For example, cDNA expression libraries have been used to isolate and sequence the genes encoding different viscotoxin precursors, revealing that they are synthesized as larger preproteins. researchgate.net
Modern molecular biology tools, including gene editing technologies, offer powerful ways to investigate the specific roles of proteins like this compound. While not explicitly detailed for this compound in the search results, techniques such as microarray expression analysis have been used to study how mistletoe extracts affect gene expression in cancer cells. spandidos-publications.comspandidos-publications.com Such studies have shown that mistletoe components can modulate the expression of genes involved in cell motility, adhesion, and signaling pathways like the TGF-β pathway. spandidos-publications.comspandidos-publications.com These approaches could be adapted to specifically assess the impact of this compound on the cellular transcriptome.
In Vitro Cell Culture Models for Biological Activity Assessment and Mechanism Elucidation
In vitro cell culture models are fundamental for assessing the biological activity of this compound and elucidating its mechanisms of action. nih.govtandfonline.comresearchgate.net Various cancer cell lines are used to test the cytotoxic and antiproliferative effects of viscotoxins. nih.govresearchgate.net
Studies have demonstrated that viscotoxin isoforms, including 1-PS, exhibit cytotoxic activity against different tumor cell lines. nih.govtandfonline.com The potency of this effect can vary between different viscotoxins and cell lines. researchgate.net For example, this compound is noted to have strong cytotoxic effects. mistel-therapie.de Cell proliferation assays, such as the WST-1 assay, are used to quantify the inhibitory effects of viscotoxins on cancer cell growth. nih.gov Flow cytometry with Annexin V-7AAD staining is employed to investigate the mechanism of cell death, distinguishing between apoptosis and necrosis. nih.gov
These in vitro models are also crucial for studying the immunomodulatory effects of viscotoxins, such as their ability to stimulate immune cells like natural killer (NK) cells. nih.gov
Table 2: In Vitro Cell Models and Assays for this compound Research
| Cell Line Type | Assay | Purpose | Findings |
|---|---|---|---|
| Tumor Cell Lines (e.g., Yoshida sarcoma, Molt-4) nih.govresearchgate.net | Cytotoxicity Assays (e.g., WST-1) | To measure the cell-killing ability of viscotoxins. | This compound is among the isoforms with strong cytotoxic effects. nih.govmistel-therapie.de |
| Tumor Cell Lines nih.gov | Flow Cytometry (Annexin V-7AAD) | To determine the mechanism of cell death (apoptosis vs. necrosis). | Mistletoe extracts can induce necrotic cell death in a dose- and time-dependent manner. nih.gov |
| Immune Cells (e.g., NK cells) nih.gov | Immunomodulation Assays | To assess the effect on immune cell activity. | Viscotoxins can enhance the cytotoxicity of NK cells against tumor cells. nih.govmistel-therapie.de |
Proteomic and Metabolomic Approaches in this compound Research
Proteomic and metabolomic approaches provide a global view of the cellular changes induced by this compound. These "omics" technologies allow for the large-scale study of proteins and metabolites, respectively. researchgate.netmdpi.com
Proteomics involves the analysis of the entire protein complement of a cell or tissue. dkfz.deresearchgate.net Mass spectrometry-based proteomics can be used to identify and quantify thousands of proteins, revealing how the proteome is altered in response to treatment with this compound. dkfz.deuc.pt This can help to identify the cellular pathways that are affected and to discover potential biomarkers of treatment response. dkfz.de For instance, proteomic analysis of mistletoe tissues and callus cultures has been used to identify various lectins and viscotoxins. researchgate.net
Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) in a biological system. nih.govmdpi.com Untargeted metabolomics using LC-HRMS can identify a wide range of metabolites in mistletoe extracts, including this compound. researchgate.netfrontiersin.org This approach can also be used to study the metabolic changes in cells treated with this compound, providing insights into its mechanism of action. frontiersin.org For example, studies have shown that mistletoe extracts can interfere with the Warburg effect, a hallmark of cancer cell metabolism, by inhibiting key glycolytic enzymes. researchgate.netfrontiersin.org
Structure Activity Relationships and Comparative Biological Chemistry of Viscotoxin 1 Ps
Differential Biological Activities Among Viscotoxin 1-PS and Other Isoforms
The isoforms of viscotoxins display markedly different levels of biological activity, particularly in terms of cytotoxicity. Research has consistently shown that this compound and Viscotoxin A3 are the most potent cytotoxic isoforms. mistletoe-therapy.orgunivr.it In contrast, Viscotoxin B exhibits a significantly weaker effect, with its cytotoxicity being approximately 1/15th of that observed for this compound and A3. mistletoe-therapy.orgunivr.it The primary mechanism of this cytotoxic action is believed to be the disruption of cell membrane integrity, leading to rapid cell lysis and necrosis. univr.it
The various isoforms, including A1, A2, A3, B, and 1-PS, are distributed differently among the three European subspecies of Viscum album (album, abietis, and austriacum). tandfonline.comresearchgate.net this compound is characteristically dominant in V. album ssp. austriacum, which grows on pine trees, whereas it is absent in V. album ssp. album (growing on deciduous trees). karger.comresearchgate.net This differential distribution contributes to the varying cytotoxic potency of extracts derived from different mistletoe subspecies. The cytotoxic activity of these extracts correlates well with the qualitative and quantitative composition of their viscotoxin content.
Beyond direct cytotoxicity, viscotoxins modulate the immune system by increasing the activity of cytotoxic T-cells and granulocytes, enhancing their ability to destroy bacteria and tumor cells. univr.it They are also known to inhibit the synthesis of RNA, DNA, and protein, and to increase Natural Killer (NK) cell-mediated cytotoxicity. univr.it
Table 1: Comparative Cytotoxicity of Viscotoxin Isoforms
| Viscotoxin Isoform | Relative Cytotoxicity (ED50 in µM) | Key Characteristics |
|---|---|---|
| Viscotoxin A3 | 0.068 | Considered one of the most cytotoxic isoforms. univr.itnih.gov |
| This compound | 0.089 | Exhibits strong cytotoxicity, comparable to Viscotoxin A3. mistletoe-therapy.orgunivr.it |
| Viscotoxin A1 | 0.177 | Moderate cytotoxicity. univr.it |
| Viscotoxin C1 | 0.198 | Moderate cytotoxicity. univr.it |
| Viscotoxin A2 | 0.223 | Moderate cytotoxicity. univr.it |
| Viscotoxin B | 0.942 | Significantly less potent, about 1/15th the activity of A3 and 1-PS. univr.itnih.gov |
Identification of Amino Acid Residues Critical for Specific Functions
The differences in biological activity among viscotoxin isoforms are directly linked to variations in their amino acid sequences. Although the isoforms share a high degree of sequence homology, with 32 of the 46 positions being identical, specific substitutions at key positions are critical for function. karger.comkarger.com The three-dimensional structure, characterized by a helix-turn-helix motif, is stabilized by three disulfide bonds (Cys3-Cys40, Cys4-Cys32, Cys16-Cys26) that are conserved across all isoforms and are essential for activity. karger.comtandfonline.comuniprot.org Cleavage of these bridges results in a complete loss of cytotoxicity. tandfonline.com
Table 2: Amino Acid Variations in Selected Viscotoxin Isoforms at Key Positions
| Position | This compound | Viscotoxin A3 | Viscotoxin B | Viscotoxin A2 | Potential Functional Role |
|---|---|---|---|---|---|
| 18 | Phe | Leu | Leu | Phe | Hydrophobicity |
| 19 | Gly | Thr | Gly | Gly | Structural turn |
| 21 | Gly | Ala | Gly | Gly | Flexibility |
| 24 | Glu | Glu | Glu | Pro | Negative charge, membrane interaction researchgate.netmdpi.com |
| 25 | Val | Thr | Arg | Gln | Positive charge, cytotoxicity modulation tandfonline.comresearchgate.net |
| 28 | Arg | Lys | Ser | Ser | Positive charge, cytotoxicity modulation tandfonline.comresearchgate.net |
| 29 | Ile | Leu | Leu | Leu | Hydrophobicity |
Source: Adapted from tandfonline.com
Role of Post-Translational Modifications in this compound Activity
Viscotoxins are synthesized as larger precursor proteins. capes.gov.br cDNA analysis of viscotoxins A3 and B has revealed that they are initially produced as a preprotein containing a signal sequence at the N-terminus and an acidic polypeptide domain at the C-terminus, in addition to the central viscotoxin domain. capes.gov.br The signal peptide directs the nascent protein for secretion, while the acidic domain is believed to neutralize the basic, toxic viscotoxin domain, keeping it inactive within the plant cell until it is proteolytically cleaved. capes.gov.br This post-translational processing, involving the removal of the signal peptide and the acidic C-terminal domain, is therefore essential for the release of the mature, active viscotoxin. capes.gov.br
The primary and most critical post-translational feature for viscotoxin activity is the formation of the three intramolecular disulfide bonds. tandfonline.com Unlike other mistletoe proteins such as the mistletoe lectins (viscumins), which are glycoproteins, viscotoxins are generally not glycosylated. spandidos-publications.comspandidos-publications.com Their biological activity is primarily determined by their amino acid sequence and the resulting three-dimensional structure maintained by the disulfide bridges.
Mutagenesis Studies for Functional Domain Mapping
While extensive research has compared the naturally occurring isoforms of viscotoxins to infer structure-function relationships, specific site-directed mutagenesis studies on this compound for the purpose of functional domain mapping are not widely reported in the available scientific literature. The identification of critical amino acid residues, as discussed in section 7.2, has been largely achieved through comparative sequence analysis, structural modeling, and by correlating these differences with observed variations in cytotoxicity among isoforms like 1-PS, A3, and B. nih.govresearchgate.netmdpi.com These comparative approaches have effectively highlighted the importance of specific charged and hydrophobic residues in membrane interaction and lytic activity, but have not involved the deliberate, engineered mutation of the this compound sequence itself.
Evolutionary Conservation and Divergence of this compound Functional Motifs
This compound belongs to the thionin family of plant defense proteins, specifically type III thionins. nih.govumh.es Thionins are an ancient and widely distributed family of plant antimicrobial peptides. mdpi.com Within this family, viscotoxins represent a distinct subfamily found in the Viscaceae. mdpi.comnih.gov There is a high degree of evolutionary conservation in the core structural motifs of thionins. The most conserved feature is the cysteine scaffold, which dictates the formation of the three disulfide bridges that stabilize the characteristic compact fold, often described as a Γ (gamma) shape, consisting of two α-helices and a small antiparallel β-sheet. karger.comnih.govproteopedia.orgumh.es This structural framework is conserved in this compound.
Despite this conserved structural core, significant divergence is observed in the amino acid sequences of surface-exposed loops and helical regions. This divergence is responsible for the functional specialization of different thionins. While many thionins from cereals (like α- and β-purothionins) are primarily known for their antimicrobial activity, the viscotoxin subfamily, including 1-PS, is distinguished by its high cytotoxicity against animal tumor cells. researchgate.netproteopedia.orgnih.gov This functional divergence is attributed to specific amino acid substitutions that alter the protein's surface charge distribution and hydrophobicity, tuning its interaction with different types of cell membranes. nih.govmdpi.com For instance, the helix-turn-helix motif present in viscotoxins has been suggested as a key functional domain. nih.govproteopedia.org Phylogenetic analyses show that while thionins likely evolved from a common ancestor, the viscotoxins form a distinct branch, indicating a separate evolutionary trajectory leading to their specific biological activities.
Ecological and Evolutionary Context of Viscotoxin 1 Ps
Role of Viscotoxin 1-PS in Plant Defense Mechanisms Against Pathogens and Herbivores
Viscotoxins, including the 1-PS isoform, are integral to the biotic defense system of Viscum album. frontiersin.org These small, cysteine-rich proteins belong to the thionin family, a group of polypeptides known for their toxicity to a wide range of organisms, including bacteria, fungi, and animal cells. mdpi.comuniprot.org The primary function of these compounds is to protect the plant from invading pathogens and deter herbivores. iastate.edunih.govmdpi.com
The cytotoxic properties of viscotoxins are a key feature of their defensive capabilities. pharmacophorejournal.com They are known to interact with and disrupt cell membranes, which is the likely mechanism of their toxic effect. uniprot.org This broad-spectrum activity provides the mistletoe with a chemical shield against a variety of potential threats. While plants lack an adaptive immune system like animals, they have evolved sophisticated chemical defenses, and viscotoxins are a prime example of such a strategy. iastate.edu These defense mechanisms can be constitutive, meaning they are always present in the plant, or induced in response to an attack. nih.gov
Research has shown that viscotoxins, as part of the plant's defense, can have antinutritive or toxic effects on herbivores by interacting with the membranes of their digestive tracts. nih.gov The production of these toxic secondary metabolites is a common strategy among plants to discourage consumption by animals. libretexts.org The presence of viscotoxins, therefore, plays a crucial role in the survival of Viscum album by reducing the likelihood of being eaten by herbivores.
Co-evolutionary Aspects with Host Plants and Environmental Adaptations
The relationship between Viscum album and its host trees is a classic example of co-evolution, where the parasite and host mutually influence each other's evolutionary trajectory. The composition and concentration of viscotoxins, including the 1-PS isoform, can vary depending on the host tree species. pharmacophorejournal.comresearchgate.netwikipedia.org This suggests an adaptation of the mistletoe's chemical defense profile to the specific challenges posed by different hosts. For instance, Viscum album ssp. austriacum, which primarily grows on pine trees, is dominated by this compound, whereas other subspecies that parasitize different hosts have different viscotoxin profiles. pharmacophorejournal.comnih.gov This host-specific variation in viscotoxin composition is a significant aspect of the co-evolutionary dynamic. ethz.ch
Environmental factors also play a critical role in the production of this compound. Studies have revealed a positive correlation between the concentration of 1-PS and environmental stressors such as summer aridity and autumn irradiance. researchgate.netforestscience.atforestscience.at This indicates that the production of this defensive compound is ramped up when the plant is under stress, potentially to compensate for a reduced ability to defend itself through other means. Conversely, a negative correlation has been observed between 1-PS levels and the nitrogen and sulfur status of the host's leaves. researchgate.netforestscience.atforestscience.at This suggests a complex interplay between the host's nutritional state, environmental conditions, and the mistletoe's investment in chemical defenses.
The seasonal variation in viscotoxin concentrations further underscores the adaptive nature of their production. frontiersin.org The selective degradation of sulfur-rich viscotoxins during leaf senescence may serve as a mechanism for recycling nitrogen and sulfur to support new growth. ethz.ch This highlights an efficient internal nutrient cycling strategy that is well-adapted to the parasitic lifestyle of the mistletoe.
Phylogenetic Analysis of this compound and Related Thionins
Phylogenetic studies place viscotoxins, including the 1-PS isoform, within the thionin family of plant defense proteins. diva-portal.orgresearchgate.net Thionins are characterized by their small size and high cysteine content, which results in a stable, compact structure through the formation of multiple disulfide bonds. researchgate.net Viscotoxins are specifically classified as six-cysteine type thionins, distinguishing them from the eight-cysteine thionins found in many cereals. mdpi.com
The study of the evolutionary relationships of thionins provides insights into the evolution of plant defense mechanisms. The presence of thionin-like proteins in various plant lineages suggests that they are an ancient and successful form of defense. diva-portal.org In silico analysis and phylogenetic tree reconstruction have helped to understand the evolutionary connections within the Viscum genus and with other species that produce similar ribosome-inactivating proteins. researchgate.net The conservation of the acidic domain in the precursor proteins of both viscotoxins and barley thionins suggests a common regulatory mechanism to keep the toxic protein inactive within the plant cell until it is needed.
Emerging Research Directions and Unaddressed Questions in Viscotoxin 1 Ps Biology
Elucidation of Novel Molecular Targets and Binding Partners
A primary focus of ongoing research is the precise identification of the molecular targets and binding partners of Viscotoxin 1-PS. While it is generally accepted that viscotoxins exert their toxic effects at the cell membrane, the specific receptors or membrane components they interact with remain largely uncharacterized. uniprot.orgnih.gov The prevailing hypothesis suggests that the cationic nature of viscotoxins facilitates an electrostatically driven interaction with negatively charged components of cell membranes, such as phospholipids. univr.itresearchgate.net This interaction is thought to disrupt membrane integrity, leading to cell lysis. mistletoe-therapy.org
However, the differences in cytotoxic potency among various viscotoxin isoforms, with Viscotoxin A3 and 1-PS being among the most potent, suggest a level of specificity beyond simple electrostatic attraction. mistletoe-therapy.orgcapes.gov.br This has led researchers to explore the possibility of specific protein or lipid raft interactions. The helix-turn-helix motif present in the structure of viscotoxins has also prompted speculation about potential interactions with nucleic acids like DNA. nih.govresearchgate.net Future research will likely employ advanced techniques such as affinity chromatography, co-immunoprecipitation, and proximity-labeling mass spectrometry to isolate and identify the direct binding partners of this compound, providing a more detailed understanding of its mechanism of action.
Table 1: Known and Hypothesized Molecular Interactions of this compound
| Interacting Molecule/Structure | Type of Interaction | Evidence Level | Reference |
| Cell Membrane Phospholipids | Electrostatic Binding | Supported | univr.it, researchgate.net |
| Anionic Lipids | Binding | Supported | nih.gov |
| DNA | Potential Binding (Helix-turn-helix motif) | Hypothesized | researchgate.net, nih.gov |
Investigation of Synergistic and Antagonistic Interactions with Other Plant Metabolites
Viscum album is a rich source of various bioactive compounds, including other viscotoxin isoforms, mistletoe lectins, flavonoids, and terpenoids. tandfonline.comresearchgate.net An important and underexplored area of research is how this compound interacts with these other plant metabolites. These interactions could be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the effects are diminished. nih.gov
Table 2: Potential Interacting Metabolites with this compound in Viscum album
| Metabolite Class | Specific Examples | Potential Interaction Type | Reference |
| Viscotoxin Isoforms | Viscotoxin A3, Viscotoxin B | Synergistic/Antagonistic | mistletoe-therapy.org |
| Mistletoe Lectins | ML I, ML II, ML III | Synergistic | thieme-connect.com, thieme-connect.com |
| Flavonoids | Quercetin, Kaempferol | Unknown | researchgate.net |
| Triterpenes | Oleanolic Acid | Unknown | karger.com |
Development of Sophisticated In Vitro and Ex Vivo Models for Mechanistic Studies
To dissect the intricate mechanisms of this compound action, the development of more sophisticated in vitro and ex vivo models is essential. While early studies utilized simple cell lines to demonstrate cytotoxicity, these models often lack the complexity of native biological systems. capes.gov.br Future research will benefit from the use of three-dimensional (3D) cell cultures, such as spheroids and organoids, which more accurately mimic the microenvironment of tissues. These models can provide more relevant insights into how this compound affects cell-cell interactions, and its penetration into tissue-like structures.
Furthermore, the use of primary cells and patient-derived tissues in ex vivo studies will be crucial for understanding the effects of this compound in a more physiologically relevant context. thieme-connect.comthieme-connect.com For example, studying the effects on immune cells isolated from healthy donors or cancer patients can provide direct evidence of its immunomodulatory properties. researchgate.net The development of co-culture systems, where different cell types (e.g., cancer cells and immune cells) are grown together, will also be invaluable for studying the interplay between the direct cytotoxic and indirect immunomodulatory effects of this compound.
Applications of this compound as a Chemical Biology Probe
The unique properties of this compound make it a promising candidate for development as a chemical biology probe. rsc.org Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target. universiteitleiden.nlnih.gov By modifying this compound with fluorescent tags or biotin, researchers can create powerful tools to visualize its subcellular localization, track its movement within cells, and identify its binding partners. mdpi.com
For instance, a fluorescently labeled this compound could be used in high-resolution microscopy studies to determine its precise location on or within the cell membrane. This could help to confirm whether it accumulates in specific membrane domains, such as lipid rafts. Activity-based protein profiling (ABPP) is another powerful chemical biology technique that could be adapted for use with this compound to identify its enzymatic targets, if any exist. universiteitleiden.nl The development of such probes will be instrumental in moving from a general understanding of this compound function to a detailed, molecular-level picture of its interactions within a living cell.
Systems Biology Approaches to Comprehend this compound Networks
To fully grasp the multifaceted effects of this compound, a systems biology approach is necessary. This involves integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of the cellular networks affected by the toxin. For example, transcriptomic analysis (e.g., RNA-sequencing) of cells treated with this compound can reveal which genes and signaling pathways are upregulated or downregulated in response to the toxin. scirp.org
Proteomic studies can identify changes in protein expression and post-translational modifications, providing further insight into the cellular response. Metabolomic analyses can shed light on how this compound alters cellular metabolism. By integrating these different layers of information, researchers can construct detailed network models that depict the complex web of interactions triggered by this compound. scirp.org This holistic view will be essential for understanding not only the direct targets of the toxin but also its downstream effects on cellular signaling, metabolism, and survival.
Q & A
Q. Q. What in silico approaches are suitable for predicting this compound interactions with mammalian cell membranes?
Q. How can single-cell RNA sequencing elucidate cell-type-specific responses to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
